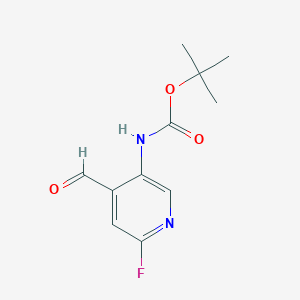
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 2442597-59-1. It has a molecular weight of 240.23 and its IUPAC name is tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16). This code provides a specific description of the compound’s molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an analogue of tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate, has been identified as a crucial intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound has been established, contributing significantly to the efficient synthesis of related biologically active substances (Zhao et al., 2017).
- The compound tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, structurally similar to tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate, demonstrates an interesting crystal structure with bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. Such compounds are part of an isostructural family, hinting at unique structural properties relevant in scientific research (Baillargeon et al., 2017).
Applications in Medicinal Chemistry
- A study on 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives, which are structurally related to tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate, revealed significant antibacterial activities. These compounds, including BMY 40062, have shown promise in both in vitro and in vivo evaluations, highlighting the potential medicinal applications of similar compounds (Bouzard et al., 1989).
Chemical Transformations and Reactions
- The use of tert-butyl hydroperoxide (TBHP) in the sequential carboxamidation and aromatisation of isonitriles with formamides, including functional groups like fluoro and methoxy carbonyl, showcases the versatility of tert-butyl carbamate derivatives in chemical transformations. This reaction leads to phenanthridine 6-carboxamides, suggesting diverse chemical applications (Feng et al., 2014).
Role in Structural Studies and Crystallography
- Tert-butyl carbamate derivatives have been used in structural and crystallographic studies. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been synthesized and analyzed for its potential in small molecule anticancer drugs, underlining the significance of these compounds in the field of drug discovery and development (Zhang et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl N-(6-fluoro-4-formylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGUOILWFPOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)
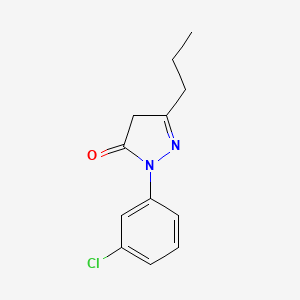
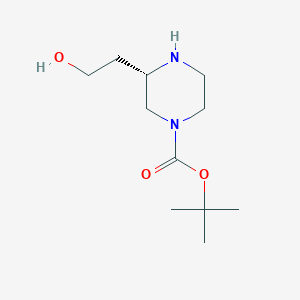
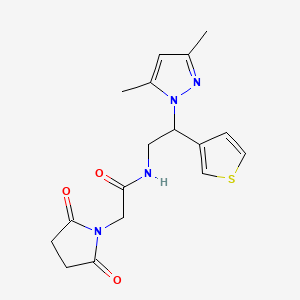
![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)
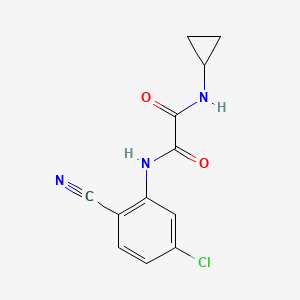

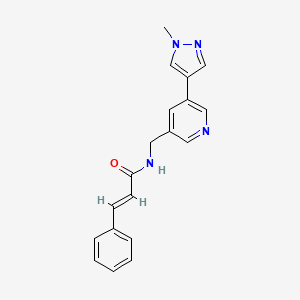
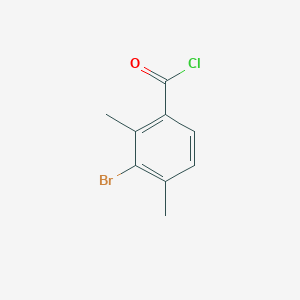
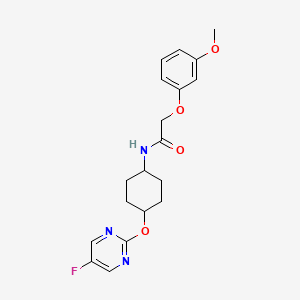
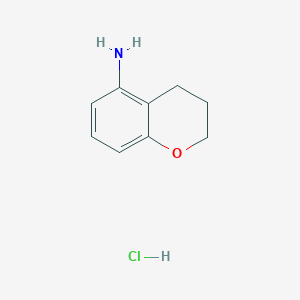
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2564198.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)
![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)